methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate
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Overview
Description
Methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a complex organic compound with a multifaceted structure. This compound integrates various functional groups, including a cyclohexylsulfanyl group, a triazolopyrazinone core, and an acetamido benzoate moiety. It exemplifies the synthesis and manipulation of chemical entities that are of high interest in advanced organic chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic preparation of methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate often involves multi-step organic synthesis. Common starting materials include triazolopyrazinone derivatives and acetamido benzoate precursors. Key steps in the synthesis process typically involve:
Cyclization reactions to form the triazolopyrazinone core.
Sulfide introduction via nucleophilic substitution to incorporate the cyclohexylsulfanyl group.
Esterification and amidation reactions to finalize the acetamido benzoate structure.
Industrial Production Methods
For large-scale production, optimization of reaction conditions such as temperature, solvent choice, and reagent concentrations is essential. Industrial methods might utilize continuous flow reactors to enhance reaction efficiency and yield while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate undergoes various chemical reactions:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Typically reduces ketones to alcohols.
Substitution: Both electrophilic and nucleophilic substitutions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Some common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The choice of solvent, temperature, and reaction time plays a crucial role in determining the yield and specificity of these reactions.
Major Products Formed
Oxidation: produces sulfoxides and sulfones.
Reduction: yields alcohol derivatives.
Substitution: results in halogenated or other substituted aromatic compounds.
Scientific Research Applications
Methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate has several research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Explored for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, possibly as a drug candidate for treating specific diseases.
Industry: Applied in the development of specialized materials and chemical processes.
Mechanism of Action
The compound's mechanism of action is closely related to its structure. The triazolopyrazinone core can interact with specific enzymes or receptors, while the sulfanyl group may affect the compound’s binding affinity and reactivity. Its molecular targets are typically proteins involved in metabolic or signaling pathways, where it can either inhibit or activate their functions.
Comparison with Similar Compounds
Compared to other triazolopyrazinone derivatives, methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds might include:
Triazolopyrazinone-based pharmaceuticals: with different substituents.
Sulfanyl derivatives: that lack the triazolopyrazinone core.
Acetamido benzoates: with alternative heterocyclic systems.
This comparison highlights the uniqueness of this compound in terms of both its synthetic complexity and its multifaceted applications.
Properties
IUPAC Name |
methyl 2-[[2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-30-20(28)15-9-5-6-10-16(15)23-17(27)13-26-21(29)25-12-11-22-19(18(25)24-26)31-14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKITEPASJYPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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